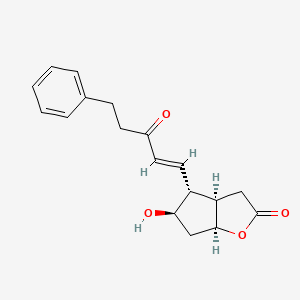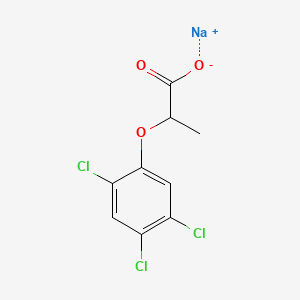
Sodium 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2,4,5-trichlorophenoxy)propionate is an organic compound known for its use as a herbicide and plant growth regulator. It is a sodium salt derivative of 2-(2,4,5-trichlorophenoxy)propionic acid, commonly referred to as fenoprop or Silvex . This compound is part of the phenoxy herbicide family and is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group .
Preparation Methods
The synthesis of sodium 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenol with acrylic acid to form 2-(2,4,5-trichlorophenoxy)propionic acid . This intermediate is then reacted with sodium hydroxide to produce the sodium salt . The reaction conditions usually require controlled temperatures and the presence of a catalyst to facilitate the esterification process .
Chemical Reactions Analysis
Sodium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds and woody plants.
Environmental Studies: The compound is studied for its environmental impact and degradation pathways.
Analytical Chemistry: It serves as a standard in chromatographic analyses to detect and quantify similar herbicides in environmental samples.
Mechanism of Action
The mechanism of action of sodium 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the plant hormone indoleacetic acid (IAA) . When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This herbicidal effect is primarily due to its interaction with auxin receptors, disrupting normal plant growth and development .
Comparison with Similar Compounds
Sodium 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Both compounds are used as herbicides, but this compound has a propionate side chain instead of an acetic acid side chain.
2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is another widely used herbicide with a similar mode of action but lacks the third chlorine atom present in this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct herbicidal properties and environmental behavior .
Properties
CAS No. |
37913-89-6 |
|---|---|
Molecular Formula |
C9H6Cl3NaO3 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
sodium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.Na/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
UMJWXKDMIKWUJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[Na+] |
Related CAS |
93-72-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
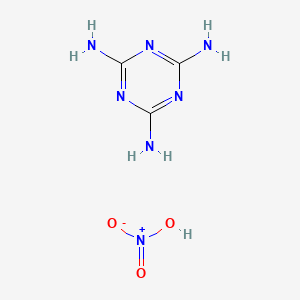
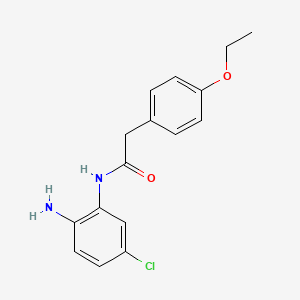
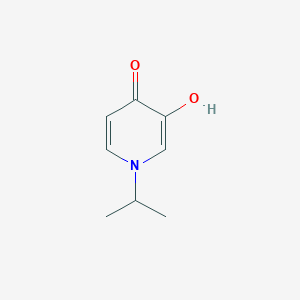

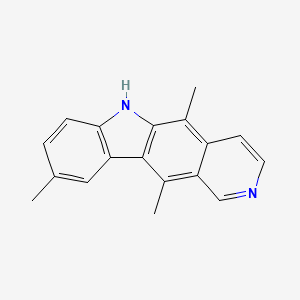
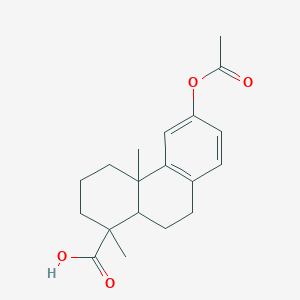
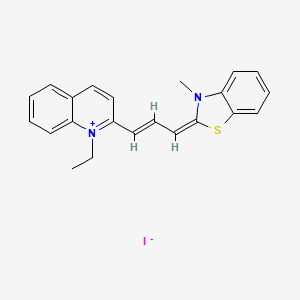
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
